molecular formula C31H25FN2O2S B2829634 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE CAS No. 332045-27-9

4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B2829634
CAS No.: 332045-27-9
M. Wt: 508.61
InChI Key: NOESXDPRURMLGD-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylmethoxyphenyl group, and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multiple steps. One common method includes the preparation of intermediates such as 2-(4-fluorophenyl)-2-oxoacetaldehyde . The reaction conditions often involve the use of reagents like sodium hydride, dimethyl carbonate, and methyl isopropyl ketone . The final step usually involves the reaction of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The reaction conditions are typically mild, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one and ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate .

Uniqueness: What sets 4-[4-(BENZYLOXY)PHENYL]-2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of both fluorophenyl and phenylmethoxyphenyl groups contributes to its distinct chemical properties and biological activities .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN2O2S/c32-24-14-10-22(11-15-24)29(35)20-37-31-27(18-33)30(26-8-4-5-9-28(26)34-31)23-12-16-25(17-13-23)36-19-21-6-2-1-3-7-21/h1-3,6-7,10-17H,4-5,8-9,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESXDPRURMLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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